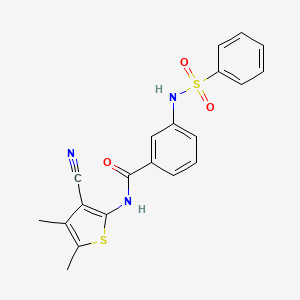

3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

説明

特性

IUPAC Name |

3-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-7-6-8-16(11-15)23-28(25,26)17-9-4-3-5-10-17/h3-11,23H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSLMNYJMSKCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free methods are often preferred for their simplicity and environmental benefits.

化学反応の分析

Types of Reactions

3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted cyanoacetamides and heterocyclic compounds.

科学的研究の応用

3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

作用機序

The mechanism of action of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzenesulfonamide moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Pyridine-Based Thioacetamides (Compounds 2 and 3)

Compounds 2 and 3, synthesized in Current Chemistry Letters (2021), feature pyridine cores with thioacetamide or thienopyridine-carboxamide substituents. These compounds exhibit insecticidal activity against Aphis craccivora Koch, surpassing the efficacy of acetamiprid, a commercial neonicotinoid insecticide .

- Key structural differences: The target compound replaces the pyridine ring with a thiophene system, which may alter electronic distribution and binding interactions.

Benzamide Analogs with PCAF HAT Inhibitory Activity

In Molecules (2012), benzamide derivatives bearing 2-acylamino and carboxyphenyl groups were evaluated for PCAF histone acetyltransferase (HAT) inhibition. Compounds with long acyl chains (e.g., tetradecanoylamino substituents) showed ~72–79% inhibition at 100 μM, comparable to anacardic acid (AA) .

- Comparison with the target compound: The target compound’s benzenesulfonamido group may mimic the role of carboxyphenyl substituents in enhancing enzyme interaction.

Tubulin-Binding Benzamide Derivatives

Pyrrolizine-containing benzamides (e.g., Compound 16b) demonstrated high tubulin-binding affinity in molecular docking studies, with orientations similar to combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor .

- Structural insights :

- The target compound lacks the trimethoxyphenyl moiety critical for tubulin binding in Compound 16b but introduces a sulfonamido group, which may engage in hydrogen bonding with tubulin’s colchicine-binding site.

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Mechanistic Insights

Contradictions and Limitations

- Tubulin Binding : The trimethoxyphenyl group in Compound 16b is critical for tubulin affinity, which the target compound lacks. However, its sulfonamido group might compensate via polar interactions .

- Enzyme Inhibition : Unlike carboxyphenyl-substituted benzamides, the target compound’s sulfonamido group could alter binding modes in PCAF HAT, necessitating further validation .

生物活性

3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzenesulfonamide group and a cyano-substituted thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Molecular Structure

The molecular formula of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 362.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. A common method includes treating different amines with methyl cyanoacetate at room temperature without solvent. The synthesis process may include several steps:

- Formation of the Sulfonamide : Reacting a sulfonamide with an appropriate amine.

- Cyclization : Introducing the thiophene ring through cyclization reactions.

- Functionalization : Adding the cyano group via nucleophilic substitution.

Biological Activity

The biological activity of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is primarily attributed to its ability to inhibit specific enzymes, notably carbonic anhydrase IX (CA IX). CA IX is often overexpressed in various solid tumors and plays a crucial role in regulating intracellular pH and promoting tumor growth.

The compound's mechanism involves binding to the active site of CA IX, disrupting its function and leading to altered cellular processes such as:

- Reduced cell proliferation : Inhibition of CA IX leads to impaired pH regulation in tumor cells.

- Increased apoptosis : Disruption of pH homeostasis can trigger programmed cell death.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide in various cancer models:

-

In Vitro Studies :

- Inhibition assays demonstrated that this compound significantly reduces CA IX activity in cultured tumor cells.

- Cytotoxicity assays indicated enhanced apoptosis in cancer cells treated with the compound compared to controls.

-

In Vivo Studies :

- Animal models treated with 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide showed reduced tumor growth rates compared to untreated groups.

- Histological analysis revealed decreased tumor vascularization and increased necrosis in treated tumors.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | Contains sulfonamide moiety | Inhibitor of carbonic anhydrase IX |

| N-(3-cyano-thiophene derivatives) | Thiophene ring with various substituents | Anticancer and anti-inflammatory |

| N-(3-cyano-thiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide | Contains methoxy substituent | Potential antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。